REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br>C(#N)C>[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][O:9][C:8]1[CH:10]=[CH:11][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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8.85 g
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Type
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reactant
|
Smiles
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COC(=O)C1=CC=C(O)C=C1
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Name
|
|
Quantity
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16.1 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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FC1=C(CBr)C=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The solid was then stirred vigorously for 1 hour in just enough hexanes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to 20-25° C.
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate solution concentrated to a thick residue
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Type
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DISSOLUTION
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Details
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The residue was then dissolved in CH2Cl2
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Type
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WASH
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Details
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washed with a 1 M Na2CO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to a solid
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Type
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TEMPERATURE
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Details
|
cooled to 0-5° C
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Type
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WAIT
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Details
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After 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
the product was isolated by filtration
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Type
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WASH
|
Details
|
washed with ˜25 mL of hexanes
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(COC2=CC=C(C(=O)OC)C=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |